Cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, with the chemical formula CHNO and a molecular weight of 242.31 g/mol, is a compound of significant interest in the field of organic chemistry and medicinal research. It is classified as a pyrrole derivative, which is known for its diverse biological activities and applications in pharmaceuticals. The compound is characterized by its unique structural features, including a hexahydropyrrolo framework and a hydroxymethyl substituent.
This compound is cataloged under the CAS number 1445950-96-8 and is available from various chemical suppliers such as BenchChem and Sigma-Aldrich . Its classification as a pyrrole derivative places it within a broader category of compounds that exhibit various pharmacological properties, making it relevant for research in drug development.
The synthesis of cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can be complex due to the intricacies involved in forming the pyrrole ring and introducing functional groups. Common methods for synthesizing pyrrole derivatives include:
Cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can participate in various chemical reactions due to its reactive functional groups:
The mechanism of action for cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate relates primarily to its interactions with biological targets:
Cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 242.31 g/mol |
CAS Number | 1445950-96-8 |
Purity | ≥95% |
Cis-tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific applications:
The construction of the hexahydropyrrolo[3,4-c]pyrrole bicyclic framework necessitates precise regiocontrol to position the hydroxymethyl group at the 3a-carbon. One dominant approach involves intramolecular reductive amination between a primary amine and aldehyde precursor, exploiting thermodynamic preference for the cis-fused [3.3.0] bicyclic system. This strategy capitalizes on the inherent stability of the cis-configuration in octahydropyrrolo[3,4-c]pyrrolines, where ring fusion occurs with minimal transannular strain [2] [8]. Alternative pathways employ transition-metal-catalyzed cyclizations, particularly Pd-mediated C–N coupling between halogenated pyrrolidine precursors and protected amines. These methods achieve regioselective ring closure by leveraging steric bias in the linear precursor, directing cyclization to form the five-five bicyclic system with the hydroxymethyl substituent equatorial to the bridgehead [1] [4].
Critical to functionalization at C3a is the strategic use of orthogonal protecting groups. The Boc group shields the secondary amine during bicyclization, while a latent hydroxymethyl group (e.g., ester or aldehyde) is incorporated via a 3-carboxymethyl pyrrolidine synthon. Post-cyclization reduction (NaBH₄ or DIBAL-H) then unveils the primary alcohol without perturbing the Boc group, as verified by FT-IR monitoring of carbonyl stretches (C=O at ~1695 cm⁻¹) and NMR confirmation of methylene proton shifts (δ 3.4–3.6 ppm) [2] [5].
Table 1: Regioselective Bicyclization Approaches for Pyrrolo[3,4-c]pyrrole Core
Method | Key Reagent/Catalyst | Regioselectivity | Yield Range | Functional Group Compatibility |
---|---|---|---|---|
Intramolecular Reductive Amination | NaBH₃CN/AcOH | cis:trans > 9:1 | 65–78% | Tolerates esters, ketones; sensitive to free acids |
Pd-Catalyzed C–N Cyclization | Pd₂(dba)₃/Xantphos | Exclusive cis | 52–68% | Compatible with Boc, Cbz; requires halogenated precursors |
Ring-Closing Metathesis | Grubbs II catalyst | cis:trans ~ 7:3 | 45–60% | Requires diene systems; incompatible with unprotected alcohols |
Stereoselective synthesis targets the chiral 3a-hydroxymethyl center, which critically influences the molecule’s spatial orientation in drug-target interactions. Enantioselective hydrogenation of prochiral dehydro precursors (e.g., 3a-methylene derivatives) using Ir-(P-OP) catalysts achieves >90% ee in the cis-isomer by exploiting planar chirality transfer. The hydroxymethyl group’s proximity directs si-face attack of hydrogen, as confirmed by X-ray crystallography of the (3aR,6aS)-enantiomer [1] [8]. Complementary organocatalytic strategies employ proline-derived catalysts for asymmetric Mannich cyclizations, constructing the bicyclic core with simultaneous creation of the 3a-stereocenter. L-Proline sulfonamide catalysts induce re-facial selectivity via enamine-iminium ion pairing, delivering the 3a-(S) configured product in 86% ee [1].
Diastereomeric resolution provides a practical alternative. cis/trans mixtures undergo kinetic acetylation with vinyl acetate and Pseudomonas fluorescens lipase (PFL), selectively acylating the undesired enantiomer of the cis-isomer. This leverages subtle differences in the hydroxymethyl group’s conformational flexibility between enantiomers, enabling isolation of >99% ee (3aR,6aS)-isomer after enzymatic hydrolysis [8].
The Boc group’s stability underpins selective transformations at the hydroxymethyl group. Kinetic studies reveal Boc cleavage follows pseudo-first-order kinetics in acidic media, with rates dependent on stereochemistry: the cis-3a-hydroxymethyl derivative decomposes 1.8× slower (t₁/₂ = 32 min) than its unsubstituted analogue (t₁/₂ = 18 min) in 4M HCl/dioxane at 25°C. This stabilization arises from intramolecular H-bonding between the carbamate carbonyl and hydroxymethyl group, hindering protonation at the β-nitrogen [1] [2].
Optimal deprotection employs mild acid conditions (e.g., 10% citric acid, pH 2.5, 40°C), preserving the acid-sensitive hydroxymethyl moiety while achieving >95% Boc removal within 2 hours. Conversely, thermal deprotection studies show decomposition above 130°C, liberating isobutylene and CO₂ but inducing epimerization at C3a via retro-Mannich pathways. This imposes strict limits on reaction temperatures during downstream functionalization [2] [4].
Table 2: Boc Deprotection Kinetics Under Standard Conditions
Acid Reagent | Concentration | Temperature (°C) | t₁/₂ (min) | Byproducts Observed | Epimerization (%) |
---|---|---|---|---|---|
Trifluoroacetic acid | 20% in DCM | 25 | 8.5 | tert-Butyl ester | 0.3 |
Hydrochloric acid | 4M in Dioxane | 25 | 32.0 | Chloro derivatives | 2.1 |
Citric acid | 10% aq. (pH 2.5) | 40 | 68.0 | None | <0.1 |
p-Toluenesulfonic acid | 0.1M in MeOH | 50 | 22.5 | Methyl ethers | 1.8 |
The primary alcohol serves as a versatile handle for diversification. Mitsunobu reactions with phthalimide or azide donors proceed with retention of configuration at C3a due to neighboring-group participation by the pyrrolidine nitrogen, achieving 78–85% yields of inverted amines (e.g., 3a-azidomethyl derivatives). These products serve as precursors to triazole-linked conjugates via CuAAC click chemistry [5] [8]. Oxidation protocols require careful optimization: Swern conditions (DMSO, (COCl)₂) convert the alcohol to the aldehyde without Boc cleavage or epimerization, while TEMPO/BAIB selectively targets the hydroxymethyl over the Boc group. Resulting aldehydes undergo Wittig olefination or reductive amination to extend molecular complexity [3] [5].
For fragment coupling, esterification with Fmoc-amino acids using DIC/DMAP yields prodrug conjugates, while carbamate formation with CDI-activated amines generates urea linkages. Crucially, all transformations maintain the cis-bicyclic stereochemistry, as confirmed by consistent J-coupling constants (J₃ₐ,₆ₐ = 7.2–7.5 Hz) in ¹H-NMR spectra across derivatives [5] [8].
Table 3: Hydroxymethyl Functionalization Products and Applications
Reaction Type | Reagents/Conditions | Product | Yield (%) | Downstream Application |
---|---|---|---|---|
Mitsunobu alkylation | DIAD, PPh₃, HN₃ | 3a-Azidomethyl derivative | 85 | Click chemistry scaffolds |
Oxidation | TEMPO (0.1 eq), BAIB (1.2 eq) | 3a-Formyl derivative | 91 | Reductive amination substrates |
Esterification | Fmoc-AA-OH, DIC, DMAP | Dipeptide-Boc bicyclic hybrids | 76 | Peptidomimetic libraries |
Carbamate formation | CDI, R-NH₂ | Urea-linked pharmacophores | 82 | Kinase inhibitor cores |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0